GSK572A is a novel compound developed by GlaxoSmithKline, primarily investigated for its potential therapeutic applications in various diseases. The compound falls under the category of small molecules, particularly focusing on its role as a selective inhibitor in specific biological pathways. Its development is part of a broader strategy to target complex diseases through innovative pharmacological approaches.
GSK572A was synthesized and characterized by researchers at GlaxoSmithKline, a global healthcare company known for its extensive research and development in pharmaceuticals. The compound's design is based on the need for targeted therapies that can modulate specific biological processes with minimal off-target effects.
GSK572A is classified as an investigational drug and is part of the broader category of small molecule inhibitors. These compounds are typically characterized by their low molecular weight and ability to penetrate cells, making them suitable for targeting intracellular processes.
The synthesis of GSK572A involves several key steps, utilizing advanced organic chemistry techniques. The initial phase typically includes:
The synthesis may involve multi-step reactions, including:
The molecular structure of GSK572A can be described using its chemical formula and three-dimensional conformation. It typically features specific functional groups that confer its biological activity.
GSK572A undergoes various chemical reactions that are crucial for its activity. These include:
The compound's reactivity may be influenced by factors such as pH, temperature, and the presence of other biomolecules. Understanding these interactions is vital for predicting its behavior in vivo.
GSK572A exerts its effects through a well-defined mechanism of action, typically involving:
Research indicates that GSK572A selectively inhibits target proteins with high affinity, resulting in altered cellular responses associated with disease states.
Comprehensive testing provides insights into how these properties influence bioavailability and therapeutic efficacy.
GSK572A is primarily explored for its potential applications in treating diseases such as cancer and autoimmune disorders. Its selective inhibition mechanism positions it as a promising candidate for further clinical evaluation. Research continues to assess its safety profile and therapeutic window in preclinical models before advancing to human trials.
The chemical compound GSK572A, systematically designated under IUPAC nomenclature as (5R,7S)-5-(4-ethylphenyl)-N-((5-fluoropyridin-2-yl)methyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide, defines its atomic connectivity and stereochemical configuration [1]. The molecular formula C₂₂H₂₁F₄N₅O reflects a molecular weight of 447.44 g/mol. Key structural features include:
The stereochemistry is critical for antiviral activity, as the (5R,7S) configuration optimizes binding to the integrase enzyme. Canonical SMILES encoding (CCC1=CC=C(C=C1)[C@H]1CC@HC(F)(F)F) and InChIKey (AURWIOYIXRLAMD-MOPGFXCFSA-N) provide machine-readable descriptors of its 3D structure [1].
Table 1: Chemical Identifiers of GSK572A
Identifier Type | Value |
---|---|
IUPAC Name | (5R,7S)-5-(4-ethylphenyl)-N-((5-fluoropyridin-2-yl)methyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |
CAS Registry | 1403602-32-3 |
Molecular Formula | C₂₂H₂₁F₄N₅O |
Molecular Weight | 447.44 g/mol |
SMILES | CCC1=CC=C(C=C1)[C@H]1CC@HC(F)(F)F |
InChIKey | AURWIOYIXRLAMD-MOPGFXCFSA-N |
GSK572A is recognized by the developmental codename S/GSK1349572, reflecting its collaborative origins between Shionogi & Co. and GlaxoSmithKline [2] [8]. This alphanumeric designation adheres to pharmaceutical industry conventions for investigational compounds, distinguishing it during preclinical and clinical development phases. Alternative synonyms include dolutegravir intermediate, though this term is nonstandard and primarily used in synthetic chemistry contexts [1]. The transition from "S/GSK1349572" to the simplified "GSK572A" occurred during advanced clinical trials, streamlining nomenclature for scientific discourse.
GSK572A emerged as a pivotal intermediate in the synthesis of dolutegravir, a second-generation integrase strand transfer inhibitor (INSTI). The evolution of INSTIs unfolded in distinct phases:
Table 2: Evolution of Clinically Approved INSTIs
Generation | Compound (Approval Year) | Key Chemical Innovations | Resistance Barrier |
---|---|---|---|
First | Raltegravir (2007) | Hydroxypyrimidine carboxamide | Low |
First | Elvitegravir (2012) | Quinolone scaffold + CYP3A4 booster requirement | Low |
Second | Dolutegravir (2013) | Tetrahydropyrazolopyrimidine (GSK572A core) | High |
Second | Bictegravir (2018) | Bicyclic carbamoyl pyridone | High |
The development of GSK572A-derived dolutegravir marked a paradigm shift in HIV management by addressing critical limitations of earlier ART regimens:
Structurally, dolutegravir’s stability against enzymatic degradation—enabled by GSK572A’s fluoropyridine and trifluoromethyl groups—allowed for consistent plasma concentrations without pharmacoenhancers (e.g., cobicistat), mitigating drug-interaction risks common in boosted regimens [8]. This innovation aligned with ART evolution toward safer, more tolerable long-term maintenance therapy, directly addressing comorbidities associated with aging HIV populations [5] [6].
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3